molecular formula C19H19N3O3S B11604280 2-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}ethanol

2-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}ethanol

Cat. No.: B11604280
M. Wt: 369.4 g/mol
InChI Key: FERZPJKOGKTZRT-IOJOKMQUSA-N
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Description

(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound with a unique structure that combines elements of both aldehyde and hydrazone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves the reaction of (E)-2-methyl-3-phenyl-2-propenal with 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-(2-hydroxyethyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-METHYL-3-PHENYL-2-PROPENAL: A simpler aldehyde compound with similar structural features.

    1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE: A hydrazone derivative with related functional groups.

Uniqueness

(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is unique due to its combination of aldehyde and hydrazone functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]amino]ethanol

InChI

InChI=1S/C19H19N3O3S/c1-15(13-16-7-3-2-4-8-16)14-20-22(11-12-23)19-17-9-5-6-10-18(17)26(24,25)21-19/h2-10,13-14,23H,11-12H2,1H3/b15-13+,20-14+

InChI Key

FERZPJKOGKTZRT-IOJOKMQUSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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